N-(3-chlorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound (Mol. Formula: C₂₁H₂₀ClN₃O₆S₂, Mol. Weight: 509.98 g/mol) features a pyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group at position 5 and a thioacetamide moiety linked to a 3-chlorophenyl group at position 2 ().
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-6-8-16(9-7-15)31(27,28)17-11-22-20(24-19(17)26)30-12-18(25)23-14-5-3-4-13(21)10-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSSHSGLWCXYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and findings from recent studies.
The compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases. Protein kinases are crucial in various cellular processes, including signal transduction and cell division. The inhibition of these kinases can lead to decreased proliferation of cancer cells and modulation of inflammatory responses.
Therapeutic Potential
Research indicates that this compound may have applications in treating:
- Cancer : Its ability to inhibit certain kinases suggests potential use as an anticancer agent.
- Inflammatory Diseases : The compound may modulate inflammatory pathways, indicating possible use in conditions like rheumatoid arthritis or other autoimmune diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) were notably low, indicating potent activity against cancer cells .
- Molecular docking studies revealed that the compound binds effectively to the active sites of targeted kinases, disrupting their function and leading to apoptosis in cancer cells .
- Anti-inflammatory Effects :
- Synergistic Effects with Other Drugs :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Core Structural Variations
The compound shares a 6-oxo-1,6-dihydropyrimidin-2-yl scaffold with multiple analogs. Key structural differences lie in sulfonyl substituents and acetamide side chains:
Key Observations :
- Sulfonyl Modifications: The 4-ethoxy group in the target compound may enhance metabolic stability compared to Hit15’s 4-isopropyl group, which is bulkier and more lipophilic.
- Acetamide Side Chains : The 3-chlorophenyl group in the target compound offers electron-withdrawing effects, which may influence enzyme inhibition (e.g., xanthine oxidase, as in ). Hit15’s 3-methoxyphenyl group introduces electron-donating properties, possibly modulating anti-inflammatory activity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
